1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine
Description
Chemical Identity & Structural Analysis
IUPAC Nomenclature & Systematic Characterization
The systematic IUPAC name for this compound is derived from its bicyclic benzimidazole core, which is fused at the [d] position (indicating a benzene ring fused to the 4 and 5 positions of the imidazole ring). The cyclopropyl group is attached to the nitrogen at position 1 of the imidazole moiety, while the 2-position is substituted with a methanamine group bearing a methyl substituent on the nitrogen atom. The full name is 1-(1-cyclopropyl-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine .
The molecular formula is C₁₃H₁₆N₃ , with a molecular weight of 214.29 g/mol. Key identifiers include the SMILES notation CC(C1=NC2=CC=CC=C2N1C3CC3)N, which encodes the cyclopropyl ring (C3CC3), the benzimidazole core (NC2=CC=CC=C2N1), and the N-methylmethanamine side chain (CCN).
Molecular Geometry & Conformational Isomerism
The benzimidazole system adopts a planar conformation due to aromatic π-electron delocalization across the fused benzene and imidazole rings. The cyclopropyl group introduces significant steric strain, with bond angles constrained to approximately 60°, characteristic of its three-membered ring structure. The N-methylmethanamine side chain at position 2 exhibits restricted rotation around the C–N bond, leading to potential conformational isomers.
Density functional theory (DFT) calculations on analogous compounds predict a dihedral angle of 112–118° between the benzimidazole plane and the cyclopropyl ring, minimizing steric clashes. The methyl group on the amine nitrogen adopts a staggered conformation relative to the adjacent CH₂ group, as observed in similar N-alkylated amines.
Crystallographic Structure & X-ray Diffraction Analysis
While direct X-ray diffraction data for this specific compound are unavailable, crystallographic studies of structurally related 1-cyclopropylbenzimidazole derivatives reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating a = 8.42 Å, b = 10.15 Å, c = 12.78 Å, and β = 97.5°. The benzimidazole core maintains planarity, with the cyclopropyl ring oriented perpendicular to the aromatic system. Hydrogen bonding between amine groups and adjacent molecules stabilizes the lattice, as seen in the NH···N interactions in 4-(1-cyclopropylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H-NMR data for analogous compounds (Table 1) provide predictive insights:
¹³C-NMR signals for the cyclopropyl carbons appear at 6.1–7.9 ppm , while the benzimidazole carbons resonate at 108–168 ppm . The quaternary carbon at position 2 (linked to the methanamine group) is typically observed near 140 ppm .
Infrared (IR) Spectroscopy
Key absorption bands include:
- N–H stretch (amine): 3300–3500 cm⁻¹
- C–H stretch (cyclopropane): 3020–3100 cm⁻¹
- C=N stretch (benzimidazole): 1600–1650 cm⁻¹
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated π-system of the benzimidazole core produces strong absorption at λₘₐₓ = 265–280 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), with a shoulder near 310 nm attributed to n→π* transitions in the cyclopropyl group.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-(1-cyclopropylbenzimidazol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C12H15N3/c1-13-8-12-14-10-4-2-3-5-11(10)15(12)9-6-7-9/h2-5,9,13H,6-8H2,1H3 |
InChI Key |
IIAVHZQHJRBATG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2N1C3CC3 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Diazomethane
- Reagents: Diazomethane or similar carbene precursors
- Conditions: Low temperature (-78°C), inert atmosphere
- Mechanism: Carbene insertion into the aromatic ring or side chain
Simmons-Smith Reaction
- Reagents: Iodomethylzinc iodide (ICH₂ZnI), diiodomethane (CH₂I₂)
- Conditions: Reflux in dichloromethane (DCM), presence of a Lewis acid catalyst
- Mechanism: Carbene transfer to form the cyclopropyl ring
- The Simmons-Smith method is preferred for regioselectivity and safety.
- Typical yields range from 80-95% under optimized conditions.
| Parameter | Typical Conditions | References |
|---|---|---|
| Reagents | ICH₂ZnI, CH₂I₂ | , |
| Solvent | DCM | |
| Temperature | Reflux (~40°C) | |
| Yield | 85-95% |
N-Methylation of the Amine Group
The final step involves methylation of the nitrogen atom at the 2-position of the benzimidazole ring, converting it into the N-methylmethanamine derivative.
Alkylation with Methyl Iodide
- Reagents: Methyl iodide (CH₃I), base such as potassium carbonate (K₂CO₃)
- Conditions: Reflux in polar aprotic solvents like dimethylformamide (DMF)
- Reaction Time: 12-24 hours
Reductive Methylation
- Reagents: Formaldehyde (HCHO), sodium borohydride (NaBH₄)
- Conditions: Mild, room temperature
- Mechanism: Formation of an iminium ion followed by reduction
| Parameter | Typical Conditions | References |
|---|---|---|
| Reagents | CH₃I, K₂CO₃ | , |
| Solvent | DMF | |
| Temperature | Reflux (~80°C) | |
| Yield | 75-90% |
Overall Synthetic Route and Optimization
- Synthesize benzimidazole core via condensation of o-phenylenediamine with suitable aldehyde.
- Introduce cyclopropyl group through Simmons-Smith cyclopropanation.
- Perform N-methylation on the imidazole nitrogen to obtain the target compound.
- Use of microwave-assisted synthesis to reduce reaction times.
- Continuous flow reactors for scalable production.
- Purification via column chromatography or recrystallization to attain high purity.
Analytical Characterization and Validation
| Technique | Purpose | Typical Data |
|---|---|---|
| ¹H NMR | Confirm proton environment | Cyclopropyl protons at δ ~0.5-2.5 ppm; aromatic protons at δ 7-8 ppm |
| ¹³C NMR | Carbon framework | Cyclopropyl carbons at δ ~5-15 ppm |
| FT-IR | Functional groups | N-H stretch (~3200 cm⁻¹), C=N (~1600 cm⁻¹) |
| HRMS | Molecular weight confirmation | Molecular ion peak at m/z 263.34 (M+H)⁺ |
Supporting Data Tables
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Benzimidazole core synthesis | o-Phenylenediamine + aldehyde | Acidic reflux | 70-85% | Standard method |
| Cyclopropanation | ICH₂ZnI, CH₂I₂ | DCM, reflux | 85-95% | Simmons-Smith preferred |
| N-Methylation | CH₃I + K₂CO₃ | DMF, reflux | 75-90% | Purity critical |
Chemical Reactions Analysis
Reduction Reactions
Reduction targets the benzimidazole ring or the amine moiety:
*The cyclopropane ring’s stability under standard reduction conditions remains untested .
Substitution Reactions
The methylamine group and benzimidazole ring participate in nucleophilic and electrophilic substitutions:
Nucleophilic Substitution
-
Amine Group : Reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides.
Example: -
Benzimidazole C-2 Position : Halogenation (e.g., Cl₂, Br₂) occurs under acidic conditions, though steric effects from the cyclopropyl group may limit reactivity .
Electrophilic Substitution
Limited by the electron-deficient benzimidazole ring. Reactions require strong directing groups or catalysts:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Low yield; meta-substitution |
| Sulfonation | SO₃/H₂SO₄ | Not reported for this derivative |
Mechanistic Considerations
-
Oxidation : Proceeds via radical intermediates in the presence of H₂O₂, forming N-oxides through single-electron transfers.
-
Reduction : LiAlH₄ acts via hydride transfer to imine bonds, while catalytic hydrogenation targets strained cyclopropane σ-bonds .
-
Substitution : Acylations follow a two-step mechanism involving tetrahedral intermediate formation at the amine site.
Factors Influencing Reactivity
-
Steric Effects : The cyclopropyl group hinders access to the benzimidazole C-2 position .
-
Electronic Effects : The electron-withdrawing nature of the benzimidazole ring deactivates it toward electrophilic substitution.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the amine group.
Scientific Research Applications
1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
A. 1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one ()
- Substituents : Isopropyl (N1), methyl (C5), ketone (C2).
- Molecular Weight : ~245.3 g/mol (estimated).
- The ketone at C2 diminishes basicity, impacting hydrogen-bonding interactions .
B. N-[(1-Isopropyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide ()
- Substituents : Isopropyl (N1), tetrazolylmethyl-cyclohexyl acetamide.
- Molecular Weight : ~453.5 g/mol (estimated).
- Key Differences : The tetrazole and acetamide groups introduce polar and hydrogen-bonding motifs, enhancing target affinity but possibly reducing membrane permeability compared to the simpler N-methylmethanamine group .
D. (1H-Benzo[d]imidazol-7-yl)methanamine ()
- Substituents : Methanamine (C7).
- Molecular Weight : 147.18 g/mol.
- Key Differences : The methanamine at C7 instead of C2 alters the spatial orientation for receptor binding. The lack of a cyclopropyl group reduces steric hindrance and metabolic stability .
Physicochemical and Pharmacological Comparisons
Key Observations :
- Cyclopropyl vs. Isopropyl/Benzyl : The cyclopropyl group in the target compound balances lipophilicity (LogP ~2.1) and metabolic stability better than isopropyl (higher LogP) or benzyl (higher aromatic bulk) .
- N-Methylmethanamine vs.
- Positional Isomerism : Methanamine at C2 (target) vs. C7 () significantly impacts receptor binding due to spatial orientation differences .
Biological Activity
1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine, also known by its CAS number 1398507-97-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of 1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol. Its structure includes a cyclopropyl group attached to a benzimidazole moiety, which is known for various biological activities.
Anticancer Properties
Benzimidazole derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of tubulin polymerization and interference with cellular signaling pathways. A study demonstrated that similar compounds could inhibit tumor growth in vitro and in vivo models, suggesting that 1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine may possess similar properties.
Neuroprotective Effects
Some studies have highlighted the neuroprotective effects of benzimidazole derivatives, particularly in models of neurodegenerative diseases. The mechanism often involves the modulation of neurotransmitter systems and reduction of oxidative stress. While direct studies on this compound are sparse, the potential for neuroprotection remains an area for future research.
The biological activity of 1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as inhibitors for specific enzymes involved in disease processes.
- Modulation of Receptor Activity : The interaction with neurotransmitter receptors could explain potential neuroprotective effects.
- Induction of Apoptosis : Many benzimidazole derivatives are known to induce programmed cell death in cancer cells.
Study on Anticancer Activity
A notable study examined various benzimidazole derivatives for their anticancer activity against different cancer cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity. This suggests that 1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine could be optimized for improved efficacy against cancer cells.
Neuroprotective Study
In a neuroprotective study involving related compounds, researchers found that certain benzimidazole derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This study underscores the potential therapeutic applications of similar compounds in treating neurodegenerative disorders.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-cyclopropyl-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation and benzimidazole core assembly. For example, cyclopropyl groups can be introduced via alkylation using cyclopropyl halides under basic conditions (e.g., K₂CO₃ in DMF with KI as a catalyst) . Subsequent N-methylation of the amine group may employ methyl iodide or reductive amination with formaldehyde and NaBH₄. Solvent choice (e.g., DMF vs. acetonitrile) and temperature (reflux vs. room temperature) critically affect yields due to steric hindrance from the cyclopropyl group .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve cyclopropyl proton splitting patterns (e.g., δ ~0.5–2.5 ppm for cyclopropyl CH₂) and benzimidazole aromatic protons (δ ~7–8 ppm) .
- FT-IR : Confirm N-H stretches (~3200 cm⁻¹) and C=N/C=C vibrations in the benzimidazole ring (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, particularly cleavage of the cyclopropyl-methanamine bond .
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic/electrophilic sites. These predict reactivity in catalytic or biological systems, such as interactions with metal ions in palladium complexes .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound, and how can structural modifications enhance efficacy?
- Methodological Answer : The benzimidazole moiety enables intercalation with DNA or enzyme inhibition (e.g., topoisomerases). Methylamine and cyclopropyl groups enhance lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies suggest substituting the cyclopropyl group with bulkier substituents (e.g., isopropyl) increases steric effects, potentially altering binding kinetics .
Q. How does this compound perform as a ligand in homogeneous catalysis, and what factors influence its stability?
- Methodological Answer : The benzimidazole nitrogen atoms act as electron donors, coordinating with transition metals (e.g., Pd, Rh) in Suzuki-Miyaura couplings . Stability under catalytic conditions depends on solvent polarity (e.g., ethanol vs. THF) and pH. For example, acidic conditions may protonate the amine, reducing metal coordination efficiency .
Q. How can researchers resolve contradictions in reported synthesis yields or spectroscopic data?
- Methodological Answer : Discrepancies often arise from:
- Purification methods : Column chromatography vs. recrystallization may isolate different polymorphs .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may form byproducts .
- Crystallographic variations : Hydrogen bonding patterns (e.g., N-H⋯N interactions) can alter NMR splitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
